Brigatinib-13C6 -

Brigatinib-13C6

Catalog Number: EVT-15278580
CAS Number:
Molecular Formula: C29H39ClN7O2P
Molecular Weight: 590.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brigatinib-13C6 is a stable isotope-labeled analogue of brigatinib, a potent small-molecule inhibitor primarily targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). Originally developed by Ariad Pharmaceuticals, brigatinib has gained FDA approval for treating metastatic non-small cell lung cancer (NSCLC) in patients with ALK-positive tumors. The compound's unique structure and mechanism of action make it a significant player in targeted cancer therapies.

Source

Brigatinib was first synthesized and characterized by Ariad Pharmaceuticals and is now marketed under the brand name Alunbrig. The compound has been extensively studied for its pharmacokinetics and efficacy against various cancer cell lines, particularly those resistant to other therapies.

Classification

Brigatinib-13C6 falls under the category of anaplastic lymphoma kinase inhibitors and epidermal growth factor receptor inhibitors. It is classified as a tyrosine kinase inhibitor, specifically designed to target ALK fusions associated with NSCLC.

Synthesis Analysis

Methods

The synthesis of brigatinib-13C6 involves several key steps that incorporate stable carbon isotopes into the molecular structure. The process typically begins with the preparation of precursors such as N-desmethyl brigatinib, which can be synthesized through established chemical routes.

Technical Details

  1. Starting Materials: The synthesis utilizes various reagents, including methyl iodide for radiolabeling.
  2. Radiolabeling: The incorporation of carbon-13 isotopes is achieved through reactions involving [^13C]methyl iodide, resulting in a product with enhanced analytical properties.
  3. Purification: Post-synthesis, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Molecular Structure Analysis

Structure

The molecular formula for brigatinib-13C6 is C2313C6H39ClN7O2PC_{23}^{13}C_6H_{39}ClN_7O_2P, with a molar mass of approximately 590.06 g/mol. The compound retains the structural features of brigatinib, including:

  • A bisanilinopyrimidine core.
  • A dimethylphosphine oxide group, which is crucial for its biological activity.

Data

The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Brigatinib-13C6 participates in various chemical reactions that are essential for its function as a kinase inhibitor. Key reactions include:

  • Binding to ALK: Brigatinib-13C6 binds reversibly to the ATP-binding site of ALK, inhibiting its activity.
  • Metabolic Stability: The presence of stable isotopes allows researchers to trace metabolic pathways and understand the pharmacokinetics of the drug in vivo.

Technical Details

Analytical methods such as mass spectrometry and HPLC are employed to monitor these reactions, providing data on reaction kinetics and product formation.

Mechanism of Action

Brigatinib functions as a dual inhibitor of ALK and mutated EGFR, effectively blocking signaling pathways that promote tumor growth.

Process

  1. ALK Inhibition: By binding to ALK, brigatinib prevents its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation.
  2. EGFR Inhibition: The compound also targets mutant forms of EGFR, particularly those associated with resistance to first-generation inhibitors.

Data

Clinical studies indicate that brigatinib exhibits significant antitumor activity in patients with ALK-positive NSCLC, leading to improved outcomes compared to traditional therapies.

Physical and Chemical Properties Analysis

Physical Properties

Brigatinib-13C6 is characterized by:

  • Solubility: Highly soluble across physiological pH ranges.
  • Stability: Exhibits stability under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 590.06 g/mol.
  • Chemical Structure: The presence of phosphine oxide contributes to its unique reactivity profile.

Relevant analyses include spectroscopic techniques that confirm structural integrity and purity.

Applications

Brigatinib-13C6 is primarily utilized in scientific research aimed at understanding the pharmacokinetics and dynamics of brigatinib. Its applications include:

  • Drug Development: As a labeled analogue, it aids in studying drug metabolism and distribution.
  • Cancer Research: Used in preclinical studies to evaluate efficacy against various cancer cell lines, particularly those resistant to existing therapies.

Properties

Product Name

Brigatinib-13C6

IUPAC Name

5-chloro-4-N-(6-dimethylphosphoryl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C29H39ClN7O2P

Molecular Weight

590.0 g/mol

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i5+1,6+1,7+1,8+1,25+1,27+1

InChI Key

AILRADAXUVEEIR-DZPMIYJZSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Isomeric SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)N[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5P(=O)(C)C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.